

In Vitro Efficacy of Triazole-Benzonic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-(1H-1,2,3-Triazol-1-YL)benzoic acid**

Cat. No.: **B1323098**

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Absence of In Vivo Data for **2-(1H-1,2,3-triazol-1-yl)benzoic acid**

To date, publicly accessible scientific literature does not contain in vivo validation studies for the efficacy of **2-(1H-1,2,3-triazol-1-yl)benzoic acid**. Research has primarily focused on the synthesis and in vitro evaluation of various structural analogs of triazole-benzoic acid. This guide provides a comparative overview of the in vitro performance of these derivatives, focusing on their potential as anticancer and antioxidant agents, based on available experimental data.

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.^{[1][2][3]} Several of these compounds demonstrated potent antiproliferative activities, with some exhibiting efficacy comparable to or greater than the standard chemotherapeutic drug, Doxorubicin.^{[1][2][3]}

Notably, some of the most potent compounds showed weak cytotoxic effects on normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.^{[1][2]} Further studies on select compounds indicated that they induce apoptosis in cancer cells, pointing to a potential mechanism of action.^[2]

Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids (IC₅₀ in μ M)

Compound	MCF-7	HCT-116
Hybrid 2	15.6	23.9
Hybrid 5	17.2	25.1
Hybrid 14	16.8	24.5
Hybrid 15	16.1	24.2
Doxorubicin (Reference)	19.7	22.6

Data sourced from studies on a series of 17 synthesized hybrids.[1][2][3]

Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

The antioxidant potential of a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids has been investigated through various in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] The results were compared against the standard antioxidant, Butylated hydroxyanisole (BHA).

Several of the synthesized compounds exhibited significant antioxidant properties.[4][5] For instance, the parent compound in one study demonstrated high scavenging activity at a concentration of 100 μ g/mL.[4][5]

Table 2: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

Compound	DPPH Radical Scavenging (%) at 100 µg/mL	ABTS Radical Scavenging (%) at 100 µg/mL
Parent Compound 1	89.95 ± 0.34	88.59 ± 0.13
Parent Compound 2	-	62.00 ± 0.24
Compound 3	-	29.98 ± 0.13
BHA (Reference)	95.02 ± 0.74	96.18 ± 0.33

Data represents the mean ± standard deviation of triplicate experiments.[\[4\]](#)[\[5\]](#)

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized triazole-benzoic acid hybrids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)

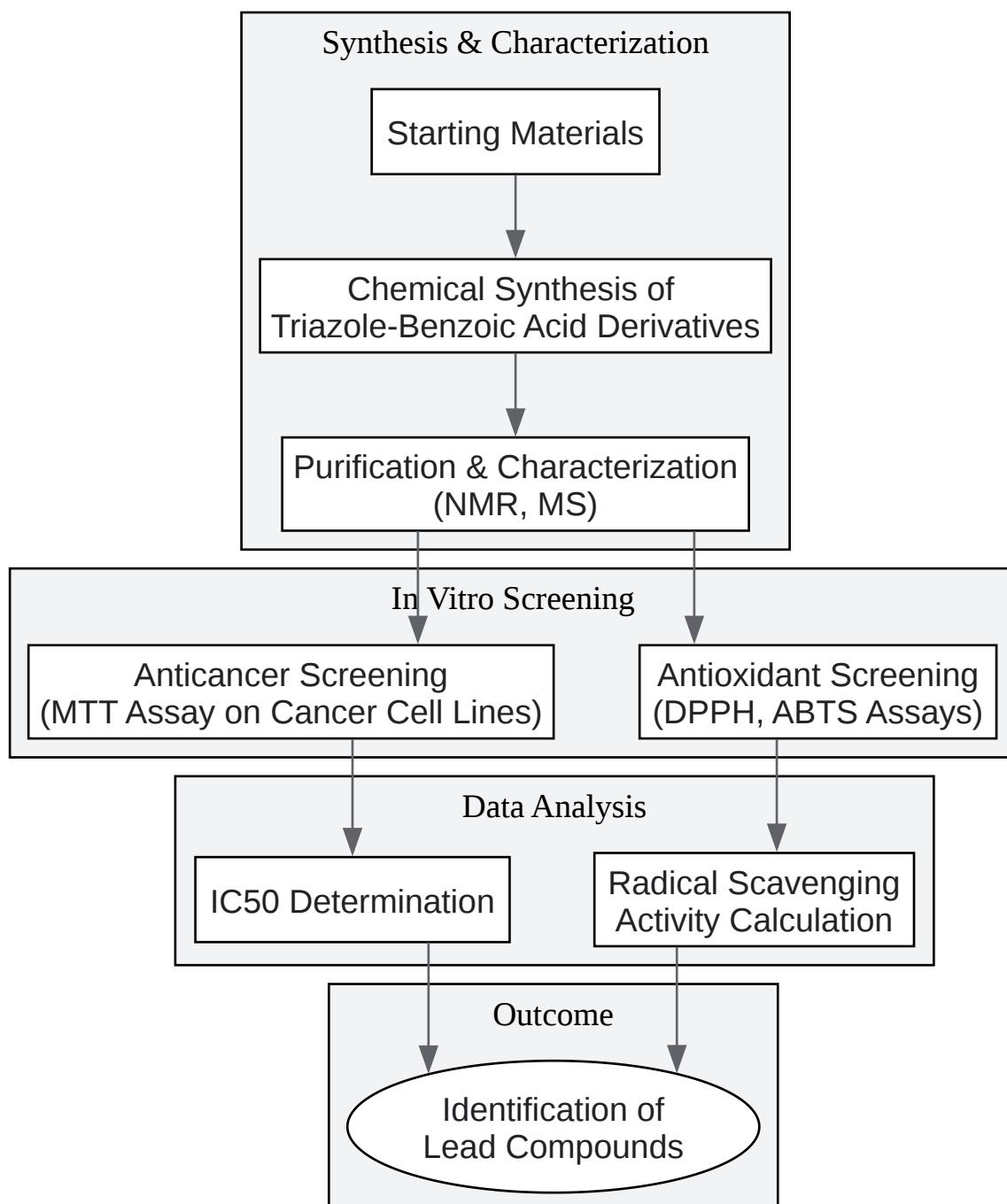
- Cell Seeding: Cancer cell lines (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) and incubated for a further 48 hours.
- MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound

concentration.

In Vitro Antioxidant Activity Assessment

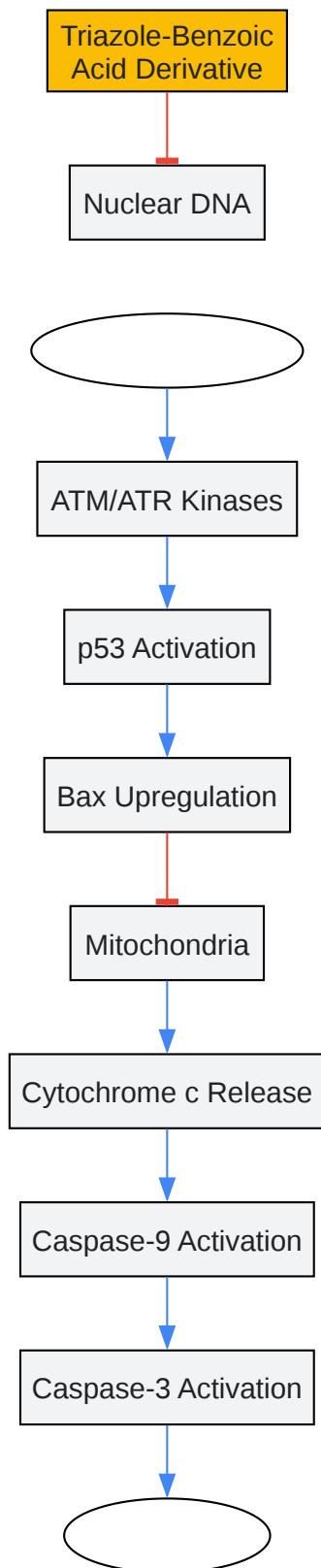
- Reaction Mixture: A solution of the test compound at various concentrations was mixed with a methanolic solution of DPPH.
- Incubation: The mixture was shaken and allowed to stand in the dark for 30 minutes.
- Absorbance Measurement: The absorbance of the solution was measured spectrophotometrically at 517 nm.
- Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
- ABTS Radical Cation Generation: The ABTS radical cation (ABTS^{•+}) was produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Reaction Mixture: The ABTS^{•+} solution was diluted with methanol to a specific absorbance. A solution of the test compound at various concentrations was then added.
- Incubation: The mixture was incubated for a short period (e.g., 6 minutes).
- Absorbance Measurement: The absorbance was measured spectrophotometrically at 734 nm.
- Scavenging Activity Calculation: The percentage of ABTS radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control.

Visualizations



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Experimental workflow for screening triazole-benzoic acid derivatives.



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Hypothetical signaling pathway for apoptosis induction.

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